(2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone
Description
(2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone is a complex organic compound that features a combination of dichlorophenyl, fluoro-nitrophenyl, and methylpiperazinyl groups
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FN3O3/c1-11-10-22(17-5-3-13(24(26)27)9-16(17)21)6-7-23(11)18(25)14-4-2-12(19)8-15(14)20/h2-5,8-9,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUTYHGNZQYBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone typically involves multiple steps, including nitration, halogenation, and coupling reactions. The nitration process, for instance, can be carried out in a continuous flow microreactor system, which improves reaction efficiency and yield . The reaction conditions often involve the use of mixed acids, controlled temperatures, and specific molar ratios of reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of solvents, such as dichloroethane, and the optimization of reaction parameters are crucial to achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid as a catalyst, and organic solvents like dichloroethane . Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration typically yields nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of halogenated and nitroaromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific molecular pathways involved in diseases.
Industry
In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated and nitroaromatic groups can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorophenyl N-(4-fluoro-2-nitrophenyl)carbamate
- 2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
(2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone is unique due to its combination of dichlorophenyl, fluoro-nitrophenyl, and methylpiperazinyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
